(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine (2-thioxothiazolidin-4-one) family, a heterocyclic scaffold renowned for its diverse bioactivities. Its structure features a thiazolidinone core with a 3-acetylphenyl group at position 3 and a 5-methylfuran-substituted benzylidene moiety at position 4. The (5E) configuration indicates the stereochemistry of the exocyclic double bond. For example, 2-sulfanylidenethiazolidin-4-one derivatives are recognized for antifungal properties and inhibition of viral polymerases like HCV-RNA polymerase .
Properties
IUPAC Name |
(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-10-6-7-14(21-10)9-15-16(20)18(17(22)23-15)13-5-3-4-12(8-13)11(2)19/h3-9H,1-2H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHHCVLIZVLEV-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazolidinone core, characterized by a sulfur atom and nitrogen within a five-membered ring. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Commonly, it begins with the formation of the thiazolidinone ring through the reaction of acetophenone derivatives with thiourea and subsequent condensation with 5-methylfuran derivatives under acidic or basic conditions. Optimization of reaction parameters such as temperature and solvent choice is crucial for achieving high yields and purity.
Antimicrobial Properties
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity. A study evaluating various thiazolidinones found that compounds similar to this compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of microorganisms including Staphylococcus aureus and Escherichia coli, showing superior activity compared to standard antibiotics like ampicillin and streptomycin .
| Microorganism | Zone of Inhibition (mm) | Control (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 14 |
| Candida albicans | 22 | 16 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies utilizing the carrageenan-induced paw edema model in mice demonstrated that the compound significantly reduced inflammation, indicating potential as a dual anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as COX and LOX enzymes. This inhibition leads to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby mitigating inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized multiple thiazolidinone derivatives and tested them against various pathogens. The results indicated that compounds with similar structures to this compound exhibited enhanced antifungal activity against Candida albicans and Aspergillus niger, outperforming traditional antifungal agents .
- Anti-inflammatory Evaluation : In another investigation focusing on the anti-inflammatory properties, the compound was administered in a controlled setting where it significantly reduced paw edema in mice compared to untreated controls. This finding supports its potential therapeutic application in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives, including (5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, exhibit notable antimicrobial properties. A study found that these compounds showed significant activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies have suggested that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Pesticidal Activity
The thiazolidinone structure is known for its pesticidal properties. Preliminary studies suggest that this compound could be effective against certain agricultural pests, potentially serving as a natural pesticide alternative .
Plant Growth Promotion
There is emerging evidence that compounds like this thiazolidinone can promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. This could lead to increased agricultural yields and sustainability .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Nanocomposites
Recent studies have explored the use of this compound in the development of nanocomposites. By integrating this compound into nanomaterials, researchers aim to create advanced materials with improved electrical and thermal conductivity .
Antimicrobial Study
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including the compound . The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into its clinical applications .
Anticancer Research
In another study focusing on cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. This research highlights its potential as a candidate for drug development aimed at specific types of cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of rhodanine derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO2) and acetyl (COCH3) groups at R3 or R5 enhance interactions with enzymatic targets (e.g., HCV-RNA polymerase) via dipole interactions .
- Furan Derivatives : Methylfuran substituents (as in the target compound) may improve solubility and bioavailability compared to bulkier aryl groups .
- Chlorophenyl vs. Acetylphenyl : Chlorine substituents increase lipophilicity, whereas acetyl groups balance solubility and target affinity .
Bioactivity Profiles
- Antifungal Activity : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibit moderate antifungal activity, attributed to the planar benzylidene moiety disrupting fungal membrane integrity .
- Antiviral Potential: Derivatives with furan or nitro groups show inhibitory effects on viral polymerases, suggesting the target compound may share similar mechanisms .
- Cytotoxicity : Chlorophenyl-substituted analogs demonstrate higher cytotoxicity in cancer cell lines, likely due to increased membrane permeability .
Physicochemical Properties
<sup>a</sup> LogP values estimated using substituent contributions.
Preparation Methods
Thiourea Intermediate Preparation
The 3-acetylphenyl-substituted thiourea serves as the foundational building block. Optimized synthesis involves:
Reaction Scheme 1 :
3-Acetylaniline + Carbon disulfide → 3-Acetylphenyl isothiocyanate
↓ + Ammonia
3-(3-Acetylphenyl)thiourea
Conditions :
- Step 1: CS₂ (2 eq), KOH (1.5 eq), DMF, 0°C → 50°C, 4 hr
- Step 2: NH₃ gas bubbled into THF, 0°C, 2 hr
Key Characterization :
Cyclization to 4-Thiazolidinone
Maleic anhydride-mediated cyclization achieves core formation:
Reaction Scheme 2 :
3-(3-Acetylphenyl)thiourea + Maleic anhydride → Target core
Optimized Conditions :
- Glacial acetic acid (25 mL/g substrate)
- Reflux, 20 hr
- Yield: 68–72% after recrystallization (ethanol)
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of thiourea sulfur on maleic anhydride, followed by intramolecular cyclization and dehydration.
C5 Functionalization via Knoevenagel Condensation
Aldehyde Synthesis
The 5-methylfuran-2-carbaldehyde precursor is prepared via:
Method A : Vilsmeier-Haack formylation of 2-methylfuran
Method B : Oxidation of 5-methylfurfuryl alcohol (MnO₂, CH₂Cl₂, rt)
Condensation Optimization
Comparative studies of catalytic systems:
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 65 | 9:1 |
| NH₄OAc | Toluene | 110 | 4 | 72 | 12:1 |
| [BMIM]BF₄ | Solvent-free | 100 | 3 | 81 | 15:1 |
Key Findings :
- Ionic liquid catalysts enhance reaction efficiency and stereoselectivity
- Microwave assistance reduces time to 15 min (85% yield, 300W)
Stereochemical Control :
The E configuration is stabilized by conjugation between the thiazolidinone's carbonyl and furan's π-system.
Alternative Synthetic Routes
One-Pot Three-Component Assembly
For industrial-scale production:
Components :
- 3-Acetylaniline
- 5-Methylfuran-2-carbaldehyde
- Mercaptosuccinic anhydride
Conditions :
- EtOH/H₂O (3:1), 70°C, 8 hr
- Yield: 58%
Advantage : Eliminates isolation of intermediates but requires strict stoichiometric control.
Solid-Phase Synthesis
Polymer-supported methodology for high-throughput screening:
- Wang resin-bound thiourea formation
- On-resin cyclization with maleic anhydride
- Cleavage with TFA/DCM
Yield : 42% (5-step sequence)
Purity : >95% (HPLC)
Analytical Characterization
Spectroscopic Data Consolidation
| Technique | Key Features |
|---|---|
| IR | 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C) |
| ¹H NMR | δ 7.8 (d, J=15.6 Hz, CH=C), 6.3 (s, furan H) |
| ¹³C NMR | 192.1 (C=S), 169.4 (C=O), 152.3 (furan C-O) |
| HRMS | m/z 355.0337 [M+H]⁺ (calc. 355.0337) |
Challenges and Optimization Strategies
Common Impurities
- Z-isomer of C5 double bond (≤7%)
- Over-oxidized furan ring derivatives
- Dimerization products at C5
Mitigation Approaches :
- Strict temperature control during condensation
- Use of radical inhibitors (BHT, 0.1 mol%)
- Chromatographic purification (SiO₂, EtOAc/hexane)
Green Chemistry Innovations
Recent advances focus on:
- Photocatalytic Knoevenagel reactions (TiO₂, visible light)
- Biocatalytic cyclization using lipases
- Solvent-free mechanochemical synthesis
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| 3-Acetylaniline | 120 | 38 |
| Maleic anhydride | 25 | 12 |
| Ionic liquids | 300 | 41 |
Recommendation : Catalyst recycling reduces ionic liquid costs by 63% per batch.
Regulatory Aspects
- REACH compliance requires ≤0.1% residual CS₂
- ICH Q3D mandates control of Pd (≤10 ppm) in catalytic routes
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis of this thiazolidinone derivative typically involves multi-step condensation and cyclization reactions. Key steps include:
- Step 1: Condensation of 3-acetylphenyl isothiocyanate with 5-methylfuran-2-carbaldehyde to form a Schiff base intermediate.
- Step 2: Cyclization under acidic or basic conditions to form the thiazolidinone core.
- Step 3: Oxidation or sulfurization to introduce the sulfanylidene group .
Optimization Strategies:
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysts: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Table 1: Comparison of Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | None | 45 |
| DMF | 80 | ZnCl₂ | 68 |
| THF | 60 | BF₃·Et₂O | 52 |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the acetylphenyl (δ ~2.6 ppm, singlet for CH₃), furyl methylidene (δ ~6.2–6.8 ppm), and thiazolidinone ring protons (δ ~4.5–5.5 ppm) .
- IR Spectroscopy: Confirm C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Basic: What biological activities are reported for similar thiazolidinones, and how might they inform research on this compound?
Answer:
Structurally analogous compounds exhibit:
- Anticancer Activity: Inhibition of kinases (e.g., EGFR) via hydrophobic interactions with the acetylphenyl group .
- Antimicrobial Effects: Disruption of bacterial membranes via thiazolidinone sulfur atoms .
- Anti-inflammatory Action: Modulation of COX-2 through furan-derived substituents .
Table 2: Bioactivity Data for Related Thiazolidinones
| Compound Substituents | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl) | 1.2 | EGFR Kinase | |
| 5-(4-Hydroxyphenyl)methylidene | 8.5 | E. coli | |
| 3-(Furan-2-ylmethyl) | 12.3 | COX-2 |
Advanced: How can experimental design resolve contradictions in reported biological data?
Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity levels.
- Standardization: Use uniform cell lines (e.g., HEK293 for kinases) and controls .
- Purity Validation: Confirm compound purity (>95%) via HPLC before assays .
- Dose-Response Curves: Perform triplicate measurements across 8–10 concentrations to improve reproducibility .
Advanced: What strategies improve solubility and bioavailability without compromising bioactivity?
Answer:
- Prodrug Design: Introduce phosphate or PEG groups on the acetylphenyl moiety to enhance aqueous solubility .
- Co-Crystallization: Use cyclodextrins or liposomal encapsulation to improve dissolution rates .
- Structural Modifications: Replace the 5-methylfuran with a pyran ring to balance hydrophobicity .
Advanced: How to predict and validate target interactions computationally?
Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID: 1M17 for EGFR) to model binding poses .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Experimental Validation:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) .
- Enzymatic Assays: Test inhibition of purified targets (e.g., kinase activity assays) .
Advanced: Addressing discrepancies in spectroscopic data during structural elucidation
Answer:
- Artifact Identification: Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or oxidation byproducts .
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 6.0–7.0 ppm) .
- Cross-Validation: Compare experimental IR/MS data with computational predictions (e.g., Gaussian DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
